![molecular formula C18H12Cl2N4O3S B2404383 5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450341-26-1](/img/structure/B2404383.png)
5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are typically verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar hydrazine-coupled pyrazoles involves a series of steps, including esterification, hydrazination, salt formation, and cyclization . The synthesized compounds are then evaluated for their in vitro and in vivo activities .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as FTIR and 1H NMR . For instance, the yield of a similar compound was 48%, with a melting point of 249–2519 °C (MeOH). The IR (KBr, cm −1) ν: 3541 (NH), 1668 (amide I), 1623 (amide II); 1 H-NMR (CDCl 3, ppm): δ = 3.64 (s, 3H, OCH 3), 4.08 (d, 2H, pyrazol-H-4), 6.78 (m, 1H, pyrazol-H-5), 6.85–7.84 (m, 17H, Ar–H), 10.92 (s, 1H, CONH, exchangeable with D 2 O); 13 C-NMR (CDCl 3, ppm): δ = 56.30 (OCH 3), 164.80 (CONH), 154.67, 43.28, 66.68 (3C, pyrazoline ring), 112.92, 116.15, 128.55, 142.10, 135.00, 128.78, 133.62, 128.18, 117.15, 158.24, 139.04, 119.38, 120.47, 131.36, 129.60, 126.60, 115.35, 139.54 (24C, Ar–C) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques such as FTIR, 1H NMR, and 13C NMR . For example, a similar compound had a yield of 48%, with a melting point of 249–2519 °C (MeOH) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Klemm et al. (1982) described the synthesis of 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a compound related to the one , through condensation processes, highlighting the synthetic pathways and structural insights of such compounds (Klemm, Klopfenstein, & Nelson, 1982).
Biological Activities and Molecular Docking :
- Thakral et al. (2020) synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluated their antidiabetic properties. The study included molecular docking and dynamic simulation studies, indicating the potential biological activities of these compounds (Thakral, Narang, Kumar, & Singh, 2020).
Pharmacological Applications :
- Abdulla et al. (2013) conducted a study on novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, assessing their anti-inflammatory activities. This highlights the pharmacological potential of related compounds (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).
Antimicrobial Activity :
- Daidone et al. (1992) investigated the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, revealing their effectiveness against various microorganisms. Such studies are crucial in exploring the antimicrobial potential of similar compounds (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-1-4-12(5-2-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)3-6-16(13)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPCUXFCCPYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)
![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)
![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)
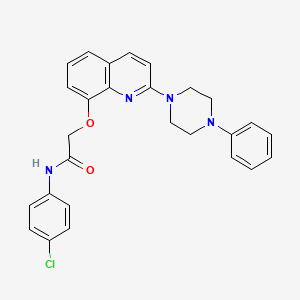
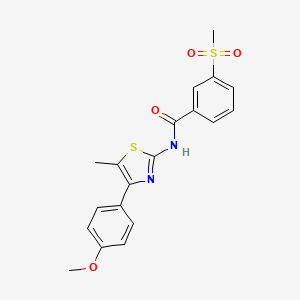

![Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2404309.png)
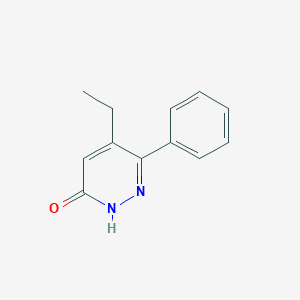
![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)
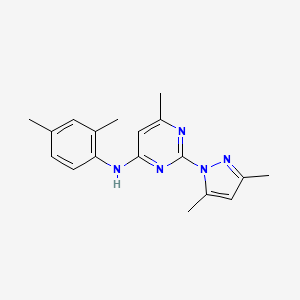
![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)
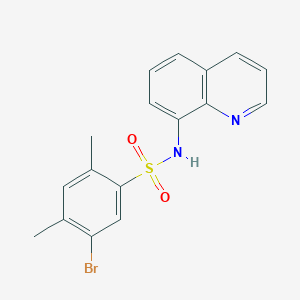
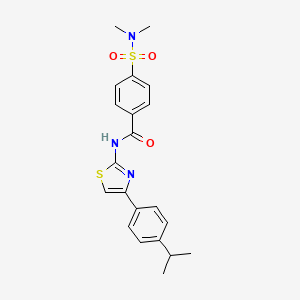
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)